1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine
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Overview
Description
1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine is a complex organic compound that features a piperidine ring substituted with a phenylethenesulfonyl group and a prop-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine typically involves multi-step organic reactions. One common method involves the reaction of piperidine with phenylethenesulfonyl chloride under basic conditions to introduce the phenylethenesulfonyl group. This is followed by the reaction with prop-2-en-1-ol in the presence of a suitable catalyst to attach the prop-2-en-1-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylethenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine or sulfonyl derivatives.
Scientific Research Applications
1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine involves its interaction with specific molecular targets. The phenylethenesulfonyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The prop-2-en-1-yloxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Phenylethenesulfonyl)-4-[(prop-2-yn-1-yl)oxy]piperidine
- 1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)thio]piperidine
Uniqueness
1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine is unique due to the presence of both the phenylethenesulfonyl and prop-2-en-1-yloxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
647025-24-9 |
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Molecular Formula |
C16H21NO3S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-(2-phenylethenylsulfonyl)-4-prop-2-enoxypiperidine |
InChI |
InChI=1S/C16H21NO3S/c1-2-13-20-16-8-11-17(12-9-16)21(18,19)14-10-15-6-4-3-5-7-15/h2-7,10,14,16H,1,8-9,11-13H2 |
InChI Key |
ARXUEXBTPLYPSA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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